HQ461

Molecular glue degrader Targeted protein degradation CDK12–cyclin K

Investigators needing to distinguish CDK12 kinase vs. scaffolding functions face limitations with ATP-competitive inhibitors that preserve the cyclin K complex. HQ461 solves this via monovalent molecular glue degradation. - **Mechanism:** Promotes CDK12-DDB1 interaction → selective cyclin K (CCNK) polyubiquitination & proteasomal degradation (DC50 ~50 nM). - **Advantage:** Eliminates both catalytic and scaffolding roles; non-substitutable by THZ531 or PROTACs. - **Utility:** Validated reference for cyclin K degrader benchmarking; ternary complex structure (PDB 8BUG).

Molecular Formula C15H15N5OS2
Molecular Weight 345.4 g/mol
Cat. No. B15543868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHQ461
Molecular FormulaC15H15N5OS2
Molecular Weight345.4 g/mol
Structural Identifiers
InChIInChI=1S/C15H15N5OS2/c1-9-4-3-5-12(17-9)19-15-18-11(8-22-15)6-13(21)20-14-16-7-10(2)23-14/h3-5,7-8H,6H2,1-2H3,(H,16,20,21)(H,17,18,19)
InChIKeyQMRBCNQCRMTXBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HQ461 Core Pharmacological Profile


HQ461 (CAS 1226443-41-9; C₁₅H₁₅N₅OS₂; MW 345.44) is a first-in-class molecular glue degrader that functions by promoting a gain-of-function protein–protein interaction between CDK12 and the DDB1–CUL4–RBX1 E3 ubiquitin ligase complex, thereby triggering the selective polyubiquitination and proteasomal degradation of cyclin K (CCNK) [1]. Discovered through high-throughput phenotypic screening for NRF2 inhibition, HQ461 operates via a mechanism fundamentally distinct from traditional ATP-competitive kinase inhibitors, enabling functional depletion of the CDK12–cyclin K complex rather than catalytic site blockade [2]. The compound contains a critical 5-methylthiazol-2-amine pharmacophore essential for its molecular glue activity and has been structurally characterized in ternary complex with DDB1 and CDK12–cyclin K [3].

HQ461 Substitution Limitations


HQ461 occupies a unique pharmacological niche that renders it non-substitutable by ATP-competitive CDK12 inhibitors (e.g., THZ531, SR-4835) or by conventional bifunctional PROTACs. Whereas ATP-competitive inhibitors preserve the CDK12–cyclin K complex and may incompletely suppress scaffolding functions, HQ461 eliminates cyclin K entirely via ubiquitin–proteasome degradation, resulting in functional inactivation of the CDK12 holoenzyme [1]. This degradation-driven mechanism is contingent on HQ461's capacity to simultaneously engage both CDK12 and DDB1—a gain-of-function interfacial interaction not achievable with kinase inhibitors lacking molecular glue activity [2]. Consequently, substitution with non-degrader CDK12 inhibitors fails to reproduce HQ461's downstream effects on DNA damage response gene suppression, and substitution with bifunctional degraders introduces distinct physicochemical and permeability liabilities absent from this monovalent small molecule .

HQ461 Comparative Evidence


Cyclin K Degradation versus ATP-Competitive Inhibition

HQ461 induces concentration-dependent degradation of cyclin K (CCNK) with a DC50 of approximately 50 nM in HCT116 cells as measured by Western blot quantification, confirming its identity as a bona fide molecular glue degrader [1]. In direct mechanistic contrast, the ATP-competitive CDK12/CDK13 dual inhibitor THZ531 (IC50 = 158 nM for CDK12, 69 nM for CDK13) binds covalently to the kinase active site but does not trigger cyclin K degradation [2]. Similarly, the CDK4/6-selective inhibitor palbociclib (IC50 = 11 nM for CDK4, 16 nM for CDK6) exhibits no measurable cyclin K degradation activity . The functional consequence of this mechanistic divergence is that HQ461 eliminates both the catalytic and scaffolding roles of CDK12, whereas ATP-competitive inhibition leaves the cyclin K–bound complex intact and potentially competent for kinase-independent signaling.

Molecular glue degrader Targeted protein degradation CDK12–cyclin K

Cyclin K Degradation Potency Benchmark

In the 2025 optimization study that produced ZLY025, HQ461 served as the benchmark parent compound for structure–activity relationship development. While the study's primary focus was on the optimized derivative ZLY025 (DC50 = 42.7 nM, Dmax >93%), it explicitly positions HQ461 as the foundational scaffold from which metabolically oriented scaffold hopping was performed [1]. This establishes HQ461 as the validated reference standard for cyclin K degradation activity against which next-generation molecular glues are benchmarked. For procurement decisions, HQ461 represents the original, extensively characterized molecular glue degrader of cyclin K with published ternary complex structural data (PDB 8BUG) confirming its direct engagement of both CDK12 and DDB1 interfacial residues [2].

CCNK degradation Molecular glue SAR Scaffold hopping

CDK12 Mutations Confirm Target Engagement

Pooled genome-wide CRISPR–Cas9 knockout screening (19,114 genes, four sgRNAs per gene) in A549 cells treated with sub-lethal HQ461 identified resistance-conferring genetic alterations [1]. Whole-exome sequencing of HQ461-resistant HCT116 clones derived from five independent populations (20 μM HQ461 continuous exposure for two weeks) revealed CDK12 mutations that abrogate compound activity, confirming CDK12 as the direct target mediating HQ461's cytotoxic effects [2]. This genetic validation distinguishes HQ461 from polypharmacological agents where resistance mechanisms may involve multiple compensatory pathways, and provides a defined resistance signature that can be used to stratify responsive versus non-responsive preclinical models [3]. In contrast, resistance to ATP-competitive CDK12 inhibitors may arise from kinase domain mutations that preserve cyclin K scaffolding function, a limitation circumvented by HQ461's degradation-driven mechanism.

Drug resistance CRISPR screening Target validation

Cyclin K Degradation Functional Window

In A549 non-small cell lung cancer cells, HQ461 promotes DDB1–CUL4–RBX1 E3 ligase-mediated polyubiquitination and subsequent proteasomal degradation of cyclin K across a concentration range of 1–10 μM . This concentration range establishes the functional window for cyclin K depletion in cellular assays and provides a quantitative benchmark for experimental design. For comparison, the structurally distinct molecular glue degrader SR-4835—which was originally characterized as a reversible ATP-competitive CDK12/CDK13 inhibitor but later found to possess molecular glue activity—exhibits cyclin K degradation activity that is contingent upon the presence of both CDK12 and the CUL4–RBX1–DDB1 E3 ligase complex [1]. HQ461's direct molecular glue mechanism bypasses the requirement for a substrate-specific receptor, representing a mechanistically simpler and more direct degradation pathway than that of SR-4835 [2].

Effective concentration Cyclin K polyubiquitination Dose–response

HQ461 Research & Procurement Scenarios


CDK12 Scaffolding vs Kinase in DDR

Investigators seeking to distinguish the kinase-dependent versus scaffolding-dependent functions of CDK12 in DNA damage response (DDR) signaling should select HQ461 over ATP-competitive inhibitors. HQ461's degradation of cyclin K eliminates both catalytic activity and protein scaffolding roles, enabling clean genetic-like interrogation of CDK12–cyclin K complex function [1]. In contrast, ATP-competitive inhibitors such as THZ531 preserve the intact complex, potentially confounding interpretation of phenotypes attributable to kinase-independent scaffolding. This application is particularly relevant for studies examining CDK12 regulation of homologous recombination repair and PARP inhibitor sensitivity [2].

Cyclin K Degrader Benchmarking in SAR

Medicinal chemistry teams developing next-generation cyclin K molecular glue degraders should procure HQ461 as the validated reference standard for potency benchmarking. HQ461 served as the parent scaffold for the development of ZLY025 (DC50 = 42.7 nM), and its published ternary complex structure (PDB 8BUG) with DDB1 and CDK12–cyclin K provides atomic-level insight into interfacial binding interactions [1]. New compounds can be directly compared to HQ461 for degradation potency (DC50 ~50 nM) and maximum degradation efficacy in established cellular assays [2].

CRISPR-Cas9 Mapping of Degradation Pathways

Researchers conducting genome-wide CRISPR–Cas9 knockout screens to identify genetic modifiers of targeted protein degradation should employ HQ461 as the prototypical molecular glue degrader tool compound. HQ461's resistance-conferring CDK12 mutations have been validated via whole-exome sequencing of resistant clones, establishing a defined genetic signature for on-target activity [1]. The compound's suitability for pooled CRISPR screening has been demonstrated in A549 cells with sub-lethal dosing regimens, providing a validated experimental framework for mapping synthetic lethal interactions and resistance pathways relevant to molecular glue pharmacology [2].

NRF2 Inhibition via CDK12–Cyclin K Degradation

For studies examining the intersection of transcriptional regulation and oxidative stress response, HQ461 offers a unique tool compound due to its discovery in an NRF2 activity inhibition screen [1]. HQ461-mediated cyclin K degradation impairs CDK12 function, leading to reduced phosphorylation of CDK12 substrates and downregulation of DNA damage response genes, with downstream effects that intersect with NRF2-regulated pathways. This application leverages HQ461's phenotypic screening origin to explore connections between CDK12–cyclin K activity and NRF2-dependent transcriptional programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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